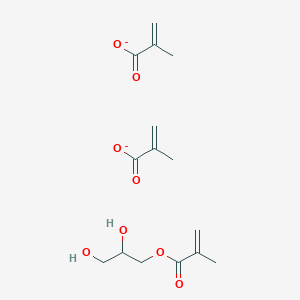
2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to light yellow clear liquid with a density of 1.09 g/cm³ and a boiling point of 150°C at 0.1 mmHg . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester can be synthesized through the esterification of methacrylic acid with glycerol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to methacrylic acid and glycerol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Major Products Formed
Polymerization: Cross-linked polymers used in coatings, adhesives, and dental materials.
Hydrolysis: Methacrylic acid and glycerol.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems.
Medicine: Utilized in dental materials and bone cement formulations due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants
Mechanism of Action
The compound exerts its effects primarily through polymerization reactions. The methacrylate groups in the molecule undergo free radical polymerization, forming cross-linked networks. These networks provide mechanical strength and stability, making the compound suitable for various applications. The molecular targets and pathways involved include the formation of covalent bonds between methacrylate groups, leading to the creation of a three-dimensional polymer matrix .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Similar in structure but with different ester groups, leading to variations in physical and chemical properties.
2-Propenoic acid, 2-methyl-, 2-propenyl ester: Another methacrylate ester with distinct reactivity and applications.
Uniqueness
2-Propenoic acid, 2-methyl-, 1,2,3-propanetriyl ester is unique due to its tri-functional methacrylate groups, which allow for extensive cross-linking and the formation of highly durable polymers. This makes it particularly valuable in applications requiring strong, stable materials, such as dental composites and industrial coatings .
Properties
Molecular Formula |
C15H22O8-2 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O4.2C4H6O2/c1-5(2)7(10)11-4-6(9)3-8;2*1-3(2)4(5)6/h6,8-9H,1,3-4H2,2H3;2*1H2,2H3,(H,5,6)/p-2 |
InChI Key |
FXHSJEADTSEWLW-UHFFFAOYSA-L |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


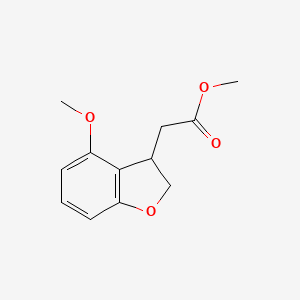
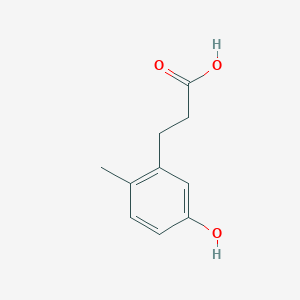

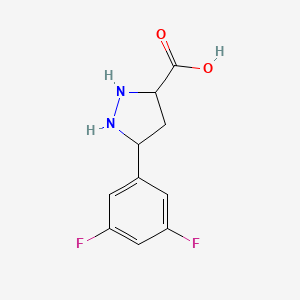
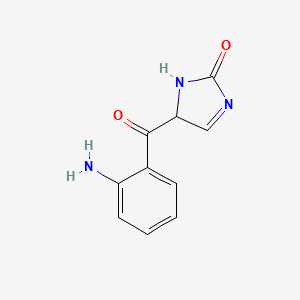
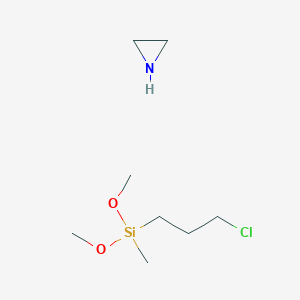
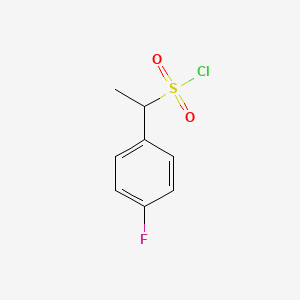

![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)
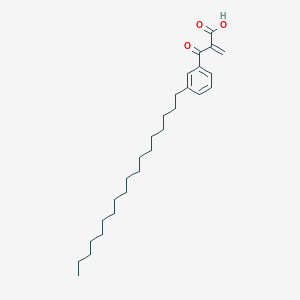
![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B12332856.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)

